

Benzyl vinyl ether chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl vinyl ether*

Cat. No.: *B3024430*

[Get Quote](#)

Benzyl Vinyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of **benzyl vinyl ether**. The information is intended for researchers, scientists, and professionals in drug development who utilize vinyl ethers in their work.

Chemical Structure and Identification

Benzyl vinyl ether, systematically named ((vinyloxy)methyl)benzene, is an organic compound consisting of a benzyl group attached to a vinyl ether moiety.

Identifier	Value
IUPAC Name	((vinyloxy)methyl)benzene
CAS Number	935-04-6
Molecular Formula	C ₉ H ₁₀ O
SMILES	C=COCC1=CC=CC=C1
InChI	1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2
InChIKey	AZDCYKCDXXPQIK-UHFFFAOYSA-N

Physicochemical Properties

Benzyl vinyl ether is a colorless liquid at room temperature.[\[1\]](#) A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Weight	134.18 g/mol	[1]
Boiling Point	183-184 °C	[1]
Density	0.9710 g/cm ³	[1]
Flash Point	68 °C	[1]
Physical Form	Liquid	[1]
Solubility	Soluble in organic solvents, limited solubility in water.	[2]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ^1H NMR spectrum of **benzyl vinyl ether** shows characteristic signals for the vinyl and benzyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.39-7.29	m	-	5H (Aromatic)
6.57	dd	14.3, 6.8	1H (=CH)
4.76	s	-	2H (-CH ₂ -)
4.30	dd	14.3, 2.0	1H (=CH ₂)
4.08	dd	6.8, 2.0	1H (=CH ₂)

Solvent: CDCl_3 , Frequency: 400 MHz[1]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
151.7	=CH-O
137.4	Quaternary Aromatic C
128.5	Aromatic CH
127.9	Aromatic CH
127.7	Aromatic CH
86.8	=CH ₂
71.8	-CH ₂ -

Solvent: CDCl_3

Infrared (IR) Spectroscopy

The IR spectrum of **benzyl vinyl ether** displays characteristic absorption bands for the functional groups present.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	=C-H stretch (aromatic and vinyl)
3000-2850	C-H stretch (alkane)
1640-1610	C=C stretch (vinyl)
1600-1450	C=C stretch (aromatic)
1200-1000	C-O stretch (ether)

Experimental Protocols

Synthesis of Benzyl Vinyl Ether from Benzyl Alcohol and Vinyl Acetate

This method involves the iridium-catalyzed reaction of benzyl alcohol with vinyl acetate.[\[1\]](#)

Materials:

- Benzyl alcohol (5.18 mL, 50.0 mmol)
- Vinyl acetate (9.22 mL, 100 mmol)
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (336 mg, 0.500 mmol, 1 mol %)
- Na_2CO_3 (3.18 g, 30.0 mmol)
- Toluene (50 mL)
- Celite
- Petroleum ether
- Ethyl acetate (EtOAc)

Procedure:

- To a suspension of $[\text{Ir}(\text{cod})\text{Cl}]_2$ and Na_2CO_3 in toluene, add benzyl alcohol and vinyl acetate. [1]
- Stir the mixture at 100°C for 2 hours.[1]
- Cool the reaction mixture to room temperature and filter through Celite.[1]
- Concentrate the filtrate under reduced pressure.[1]
- Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (98:2) as the eluent to yield **benzyl vinyl ether** as a yellow oil (yield: 77%). [1]

Synthesis of Benzyl Vinyl Ether from Benzyl Alcohol and Acetylene

This industrial method involves the reaction of benzyl alcohol with acetylene gas under pressure in the presence of a basic catalyst.[3]

Materials:

- Benzyl alcohol
- Acetylene gas
- Catalyst (e.g., potassium hydroxide, sodium methoxide)
- Inert gas (e.g., nitrogen)

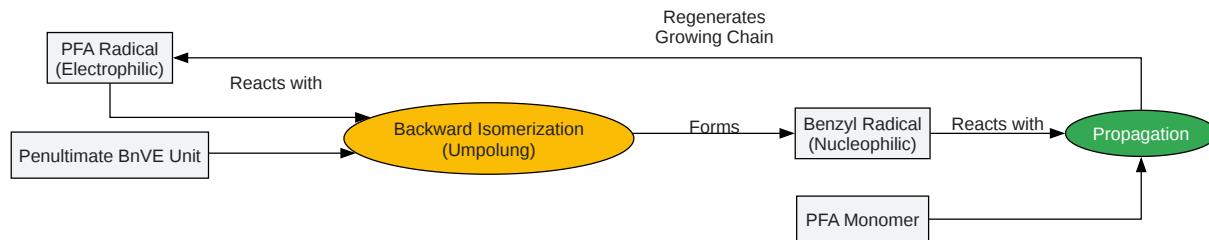
Procedure:

- Charge a low-pressure reactor with benzyl alcohol and the catalyst.[3]
- Purge the reactor with an inert gas.
- Heat the mixture to 120-180°C with stirring (30-300 r/min).[3]

- Introduce acetylene gas into the reactor, maintaining a pressure of 0.1-2.0 MPa.[3]
- Continue the reaction for 2-120 hours.[3]
- Upon completion, the reaction mixture contains **benzyl vinyl ether**, which can be purified by distillation. The reported yield is 51-85% with a purity of 98.0-99.9%. [3]

Reactivity and Mechanisms

Benzyl vinyl ether is a versatile monomer and intermediate in organic synthesis. Its reactivity is dominated by the electron-rich vinyl group and the benzyl moiety. It is known to undergo polymerization through cationic and radical pathways.

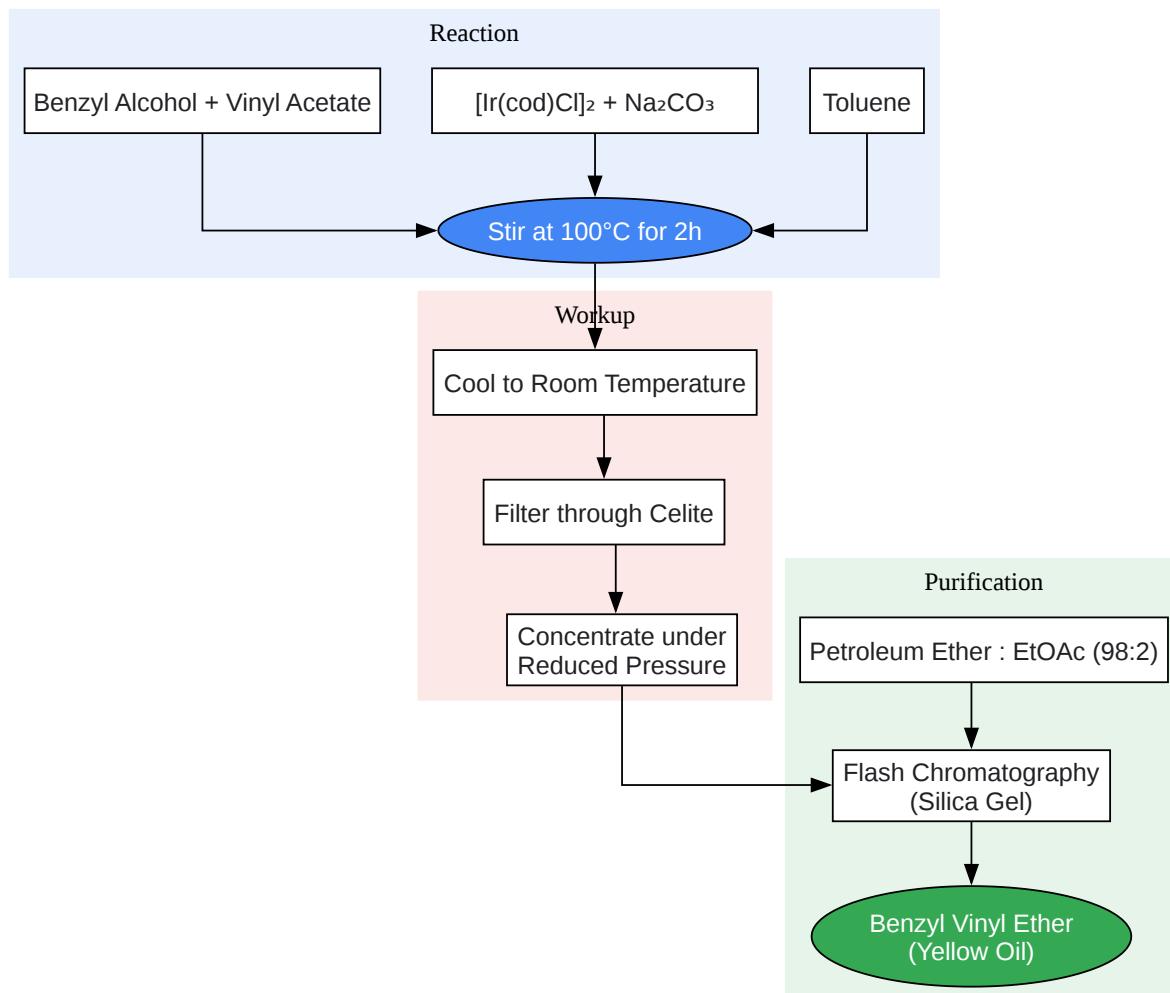

Cationic Polymerization

The living cationic polymerization of **benzyl vinyl ether** can be achieved using an initiating system such as $\text{CH}_3\text{CH}(\text{O}i\text{Bu})\text{OCOCH}_3/\text{EtAlCl}_2$ in the presence of a base. These polymerizations, when conducted in non-polar solvents like toluene at temperatures below 0°C, can produce polymers with a narrow molecular weight distribution.[1]

Radical Copolymerization and Umpolung Isomerization

A noteworthy reaction is the radical copolymerization of **benzyl vinyl ether** (BnVE) with an electron-deficient acrylate, such as pentafluorophenylacrylate (PFA). This reaction proceeds through a peculiar "umpolung isomerization" mechanism.

In this process, the growing radical from a PFA unit undergoes a backward isomerization to the penultimate BnVE unit, which results in the formation of a benzyl radical. This isomerization leads to a change in the character of the growing radical from electrophilic to nucleophilic. The newly formed nucleophilic benzyl radical then preferentially reacts with the electrophilic PFA monomer. This results in a copolymer with a specific AAB periodic sequence, where A is PFA and B is BnVE.


[Click to download full resolution via product page](#)

Umpolung Isomerization in Radical Copolymerization

This controlled polymerization allows for the introduction of benzyl ether structures into the polymer backbone, which can be cleaved under acidic conditions, leading to degradable polymers.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of **benzyl vinyl ether** from benzyl alcohol and vinyl acetate is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl vinyl ether | 935-04-6 [chemicalbook.com]
- 2. Isopropyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]
- 3. CN111153773A - Preparation method of benzyl vinyl ether and monomer copolymer thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Benzyl vinyl ether chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024430#benzyl-vinyl-ether-chemical-properties-and-structure\]](https://www.benchchem.com/product/b3024430#benzyl-vinyl-ether-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com